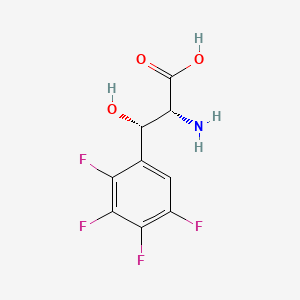![molecular formula C30H33N3OS2 B12457633 N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10700(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by the introduction of the methyl and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE: This compound is unique due to its specific tricyclic structure and the presence of sulfur and nitrogen atoms in the core.
Other Tricyclic Compounds: Similar compounds may include other tricyclic structures with different substituents, such as 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10.7.0.0(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE derivatives.
Uniqueness
The uniqueness of 3-METHYL-N-(2-{19-THIA-15,17-DIAZATRICYCLO[10700(1)(3),(1)?]NONADECA-1(12),13,15,17-TETRAEN-14-YLSULFANYL}PHENYL)BENZAMIDE lies in its specific arrangement of atoms and the resulting chemical properties
Eigenschaften
Molekularformel |
C30H33N3OS2 |
|---|---|
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
3-methyl-N-[2-(19-thia-15,17-diazatricyclo[10.7.0.013,18]nonadeca-1(12),13(18),14,16-tetraen-14-ylsulfanyl)phenyl]benzamide |
InChI |
InChI=1S/C30H33N3OS2/c1-21-13-12-14-22(19-21)28(34)33-24-16-10-11-18-26(24)36-30-27-23-15-8-6-4-2-3-5-7-9-17-25(23)35-29(27)31-20-32-30/h10-14,16,18-20H,2-9,15,17H2,1H3,(H,33,34) |
InChI-Schlüssel |
HOJJVKIEGJIXCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SC3=NC=NC4=C3C5=C(S4)CCCCCCCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)
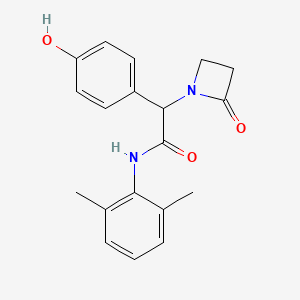
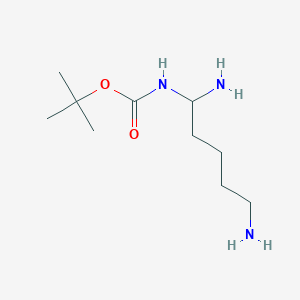
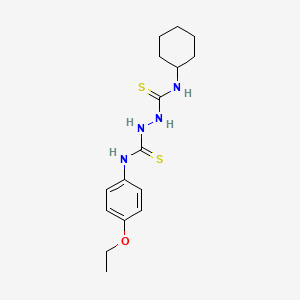
![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)
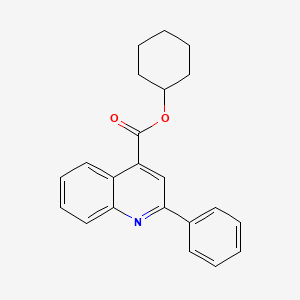

![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)

